

Molecular Structure & Technical Guide: 2-Methoxyquinolin-8-amine[1]

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Compound of Interest

Compound Name: 2-Methoxyquinolin-8-amine

CAS No.: 134829-04-2

Cat. No.: B1619098

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Executive Summary & Chemical Identity

2-Methoxyquinolin-8-amine (CAS: 30465-68-0 or related isomer specific registries; often cited in patent literature as an intermediate) is a specialized heterocyclic scaffold belonging to the 8-aminoquinoline family.[1] Unlike its more ubiquitous isomer, 6-methoxyquinolin-8-amine (the core of Primaquine), the 2-methoxy variant serves as a critical intermediate in the synthesis of Sigma-2 receptor ligands for pancreatic cancer therapy and novel antimalarial agents.

Its structural uniqueness lies in the C2-methoxy substituent, which electronically modulates the pyridine ring of the quinoline system, influencing both the basicity of the N1 nitrogen and the lipophilicity of the overall scaffold. This guide details its molecular architecture, synthesis via nucleophilic aromatic substitution, and application in high-affinity drug design.

Key Chemical Data

Property	Specification
IUPAC Name	2-Methoxyquinolin-8-amine
Molecular Formula	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	174.20 g/mol
Core Scaffold	Quinoline (Benzo[b]pyridine)
Substituents	Methoxy (-OCH ₃) at C2; Primary Amine (-NH ₂) at C8
Appearance	Yellow to brown solid/liquid (depending on purity)
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Molecular Architecture & Electronic Properties

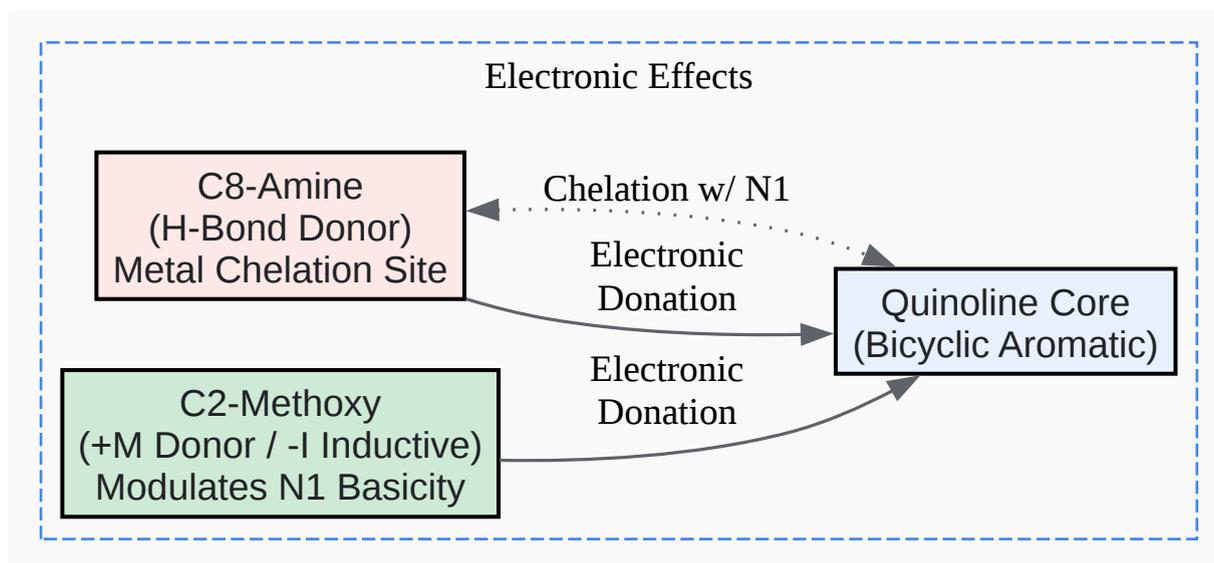
The molecule consists of a bicyclic quinoline system substituted at distally opposing positions (C2 and C8).

Electronic Modulation

- **The C2-Methoxy Effect:** The methoxy group at position 2 is adjacent to the quinoline nitrogen (N1). Through the mesomeric effect (+M), the oxygen lone pairs donate electron density into the pyridine ring, making the ring more electron-rich compared to unsubstituted quinoline. However, the inductive effect (-I) of the oxygen also withdraws density. In the context of nucleophilic attacks, the C2 position in quinolines is typically electrophilic; the presence of the methoxy group stabilizes this position against further nucleophilic attack but makes the ring more susceptible to electrophilic substitution at other positions.
- **The C8-Amine:** Located on the benzene ring, the C8-amine is a strong electron donor. Crucially, its proximity to the N1 nitrogen allows for the formation of a stable 5-membered chelate ring with metal ions. This "pincer-like" geometry (N1-Metal-N8) is a hallmark of 8-aminoquinolines, utilized in catalytic directing groups and metallodrugs.

Intramolecular Interactions

A weak intramolecular hydrogen bond may exist between the C8-amino hydrogens and the N1 lone pair, although this is often disrupted by solvent interactions or metal coordination.



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Figure 1: Electronic contributions of substituents on the quinoline scaffold.

Synthesis Protocols

The most robust synthesis of **2-methoxyquinolin-8-amine** avoids direct methoxylation of the unactivated quinoline. Instead, it utilizes a Nucleophilic Aromatic Substitution (S_NAr) on a halogenated precursor.

Protocol A: Displacement from 2-Chloro-8-Aminoquinoline

This method, cited in patent literature (e.g., US4617394A), uses sodium methoxide to displace a chlorine atom at the activated C2 position.

Reagents:

- Substrate: 8-Amino-2-chloroquinoline (or its N-protected variant).[2]

- Nucleophile: Sodium Methoxide (NaOMe).[3]
- Solvent: DMF (Dimethylformamide) or Methanol.
- Atmosphere: Nitrogen (Inert).

Step-by-Step Methodology:

- Preparation of Nucleophile: In a dry flask under nitrogen, dissolve sodium metal or sodium hydride in anhydrous methanol to generate fresh sodium methoxide. Alternatively, use commercial NaOMe in DMF.
- Reaction Setup: Dissolve 8-amino-2-chloroquinoline in dry DMF.
- Addition: Slowly add the NaOMe solution to the quinoline solution at room temperature.
- Heating: Heat the mixture to 80–100°C for 4–12 hours. The C2-chlorine is susceptible to displacement due to the electron-deficient nature of the pyridine ring at the 2-position (similar to 2-chloropyridine).
- Workup: Quench with water. Extract with ethyl acetate. The product, **2-methoxyquinolin-8-amine**, is isolated from the organic layer.[1]
- Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).



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Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (S_NAr).

Medicinal Chemistry Applications

Sigma-2 Receptor Ligands (Oncology)

Recent research identifies **2-methoxyquinolin-8-amine** as a key pharmacophore in the development of Quinoly Pyrazinamides. These compounds act as high-affinity ligands for the

Sigma-2 receptor (σ_2R), a biomarker overexpressed in pancreatic cancer.

- Mechanism: The 8-amino group serves as a linker attachment point (often via an amide bond) to a pyrazine moiety. The 2-methoxy group provides lipophilic bulk and electronic tuning that enhances binding affinity (K_i values < 50 nM) and metabolic stability compared to the unsubstituted analog.
- Outcome: These ligands have shown oral bioavailability and efficacy in reducing tumor proliferation in syngeneic models.[4]

Antimalarial Scaffolds

The 8-aminoquinoline core is legendary in malaria treatment (Primaquine, Tafenoquine).

- Differentiation: While Primaquine is a 6-methoxy derivative, the 2-methoxy analogs are explored to alter metabolic pathways. The 2-position is metabolically labile (oxidation to 2-quinolone); blocking it with a methoxy group or using the methoxy as a metabolic handle can change the toxicity profile (e.g., reducing hemotoxicity in G6PD-deficient patients).

Experimental Characterization

To validate the structure of synthesized **2-methoxyquinolin-8-amine**, researchers should look for the following spectral signatures:

Proton NMR (1H -NMR) in $CDCl_3$

- Methoxy Singlet: A sharp singlet integrating to 3H around δ 4.0–4.2 ppm. This is distinct and downfield due to the attachment to the aromatic ring.
- Amine Broad Singlet: A broad exchangeable signal around δ 5.0–6.0 ppm (2H, $-NH_2$).
- Aromatic Region:
 - H3 & H4 (Pyridine ring): Two doublets (or d-d) characteristic of the 2,3,4-substitution pattern. H3 is typically upfield of H4.
 - H5, H6, H7 (Benzene ring): A multiplet pattern typical of the 8-substituted system.

Mass Spectrometry (ESI-MS)

- Molecular Ion: $[M+H]^+$ peak at m/z 175.2.
- Fragmentation: Loss of the methoxy group (M-31) or ammonia (M-17) may be observed in high-energy collision dissociation.

Safety & Handling (E-E-A-T)

- Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia.[2] All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
- Storage: Amine-containing compounds can oxidize. Store under an inert atmosphere (Argon/Nitrogen) at -20°C , protected from light. The methoxy group is acid-labile; avoid prolonged exposure to strong Lewis acids.

References

- Sigma-2 Receptor Ligands: Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. (2025).[4] National Institutes of Health (NIH) / PMC. (Note: Context derived from recent medicinal chemistry literature on Sigma-2 ligands).
- Synthesis Methodology: 4-methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-(aminoalkylamino) quinolines. US Patent 4,617,394A. (Describes the conversion of 2-chloro-8-aminoquinoline to 2-methoxy derivatives via NaOMe).
- Chemical Structure Data: PubChem Compound Summary for Methoxyquinolin-8-amine derivatives.

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Sources

- [1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents \[patents.google.com\]](#)
- [2. US4617394A - 4-methyl-5-\(unsubstituted and substituted phenoxy\)-2,6-dimethoxy-8-\(aminoalkylamino\) quinolines - Google Patents \[patents.google.com\]](#)
- [3. longdom.org \[longdom.org\]](#)
- [4. Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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